molecular formula C16H12N2O2S3 B2556325 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid CAS No. 733794-42-8

4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid

Cat. No.: B2556325
CAS No.: 733794-42-8
M. Wt: 360.46
InChI Key: NOIXLVHHHWFZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and a sulfanylidene moiety at position 2. Thiadiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their electron-rich heterocyclic structure and ability to participate in hydrogen bonding .

Properties

IUPAC Name

4-(5-benzylsulfanyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S3/c19-14(20)12-6-8-13(9-7-12)18-16(21)23-15(17-18)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXLVHHHWFZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid (CAS No. 733794-42-8) is a compound belonging to the class of thiadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.

The molecular formula of 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid is C16H12N2O2S3C_{16}H_{12}N_{2}O_{2}S_{3}, with a molecular weight of 360.47 g/mol. The compound features a thiadiazole ring that is instrumental in its biological activity.

PropertyValue
CAS Number733794-42-8
Molecular FormulaC16H12N2O2S3
Molecular Weight360.47 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a study reported that related thiadiazole compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of benzyl groups was found to enhance the lipophilicity and consequently the anticancer activity of these compounds .

Case Study:
A comparative analysis of several thiadiazole derivatives demonstrated that those with aromatic substitutions showed improved IC50 values against MCF-7 cells, suggesting that structural modifications can significantly influence anticancer efficacy .

Enzyme Inhibition

One notable biological activity of 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid is its inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism; thus, its inhibition can be beneficial for managing diabetes.

Research Findings:
A study indicated that certain thiadiazole derivatives achieved up to 95% inhibition of α-glucosidase activity, significantly surpassing the reference drug acarbose . This suggests that the compound may serve as a potential therapeutic agent for diabetes management.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their structural features. The presence of specific substituents on the thiadiazole ring can enhance or diminish biological effects:

Substituent TypeEffect on Activity
Benzyl GroupIncreases lipophilicity and anticancer activity
Sulfhydryl GroupsContributes to enzyme inhibition
Aromatic RingsEnhances interaction with biological targets

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H12N2O2S3C_{16}H_{12}N_{2}O_{2}S_{3} and a molecular weight of approximately 360.5 g/mol. It features a benzoic acid moiety and a thiadiazole ring, which contributes to its diverse biological activities and potential applications in drug development and synthesis.

Biological Applications

1. Antimicrobial Activity
Research indicates that 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties
The compound has been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. This positions it as a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. Its dual functionality may enhance its efficacy in modulating inflammatory pathways.

Synthetic Applications

1. Drug Development
The unique structural features of 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid allow for various synthetic modifications that can lead to novel therapeutic agents. Researchers are exploring derivatives of this compound to optimize biological activity and reduce toxicity .

2. Material Science
Due to its chemical stability and functional groups, this compound is also being investigated for applications in material science, particularly in the development of polymers and coatings with enhanced properties .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significantly higher activity than conventional antibiotics.

Case Study 2: Anticancer Research
In another study focused on cancer treatment strategies, researchers tested this compound's effects on several cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related analogs: a biologically active thiadiazole derivative (compound 34d ) from tuberculosis research and a trifluoromethyl-substituted benzoic acid derivative from the Kanto Chemical catalog .

Structural and Functional Group Differences
Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid 1,3,4-Thiadiazole Benzylsulfanyl (C₆H₅CH₂S-), sulfanylidene (S=), benzoic acid (C₆H₄COOH) Not reported Thiadiazole, carboxylic acid
Compound 34d 1,3,4-Oxadiazole/Thione 2-Furyl, naphthyloxymethyl, sulfonyl, thioxo Not reported Oxadiazole, thione, naphthyl ether
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid Pyridine-benzoic acid Trifluoromethyl (CF₃-), pyridyl 267.20 g/mol Pyridine, carboxylic acid

Key Observations :

  • The target compound’s 1,3,4-thiadiazole core differs from compound 34d’s 1,3,4-oxadiazole, which may alter electron distribution and binding affinity.
  • The benzylsulfanyl group in the target compound introduces steric bulk compared to the trifluoromethyl group in the Kanto Chemical analog. The latter’s electron-withdrawing CF₃ group may enhance metabolic stability and acidity (pKa ~2–3 for benzoic acid derivatives) .
  • Compound 34d’s naphthyloxymethyl substituents likely improve lipophilicity and membrane permeability, contributing to its anti-tubercular activity (MIC = 0.1 μM against M. tuberculosis) .

Analysis :

  • Compound 34d’s anti-tubercular potency underscores the importance of thione (C=S) and naphthyl ether groups in targeting mycobacterial enzymes. The target compound’s sulfanylidene (S=) group may similarly engage in hydrogen bonding or metal coordination.
  • The absence of biological data for the Kanto Chemical analog suggests it may serve as an intermediate rather than a bioactive entity.
Physicochemical Properties
Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Likely low in water Sensitive to oxidation
Compound 34d Not reported Moderate (DMSO) Stable under assay conditions
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid 287.5–293.5 Low (organic solvents) High (crystalline form)

Insights :

  • The Kanto Chemical analog’s high melting point (287.5–293.5°C) indicates strong crystallinity, typical of trifluoromethylated aromatics .
  • The target compound’s benzylsulfanyl group may reduce aqueous solubility compared to the pyridyl-trifluoromethyl analog, necessitating formulation optimization for biological testing.

Preparation Methods

Polyphosphate Ester (PPE)-Mediated Cyclization

In this method, PPE facilitates a one-pot cyclodehydration reaction between thiosemicarbazide and 4-carboxybenzoic acid. The process proceeds through three stages:

  • Salt formation : Thiosemicarbazide and 4-carboxybenzoic acid form a salt in chloroform.
  • Dehydration : PPE removes water, yielding an acylation intermediate.
  • Cyclodehydration : The intermediate undergoes ring closure to form the thiadiazole core.

Optimized Conditions :

  • PPE dosage: ≥20 g per 5 mmol of carboxylic acid.
  • Solvent: Chloroform (ensures homogeneity and temperature control <85°C).
  • Yield: 64–70% for analogous thiadiazoles.

Limitations : Poor solubility of dicarboxylic acids (e.g., terephthalic acid) reduces yields due to incomplete reactions.

Introduction of the Benzylsulfanyl Group

After forming the thiadiazole core, the benzylsulfanyl (-S-benzyl) group is introduced at position 5 via nucleophilic substitution.

Alkylation with Benzyl Bromide

The thiolate intermediate generated from the thiadiazole reacts with benzyl bromide in ethanol under reflux:

Procedure :

  • Intermediate preparation : 6-(substituted)-thiadiazole-3-thiol is synthesized via cyclocondensation.
  • Alkylation : The thiol intermediate reacts with benzyl bromide (1.1 eq.) in ethanol at reflux for 5 hours.
  • Workup : The product is filtered and recrystallized from ethanol.

Yield : 75–87% for structurally related compounds.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the benzyl bromide, displacing bromide and forming the benzylsulfanyl moiety.

Sulfanylidene Group Formation

The 2-sulfanylidene (S=) group in the thiadiazole ring arises during cyclization. Using phosphorus oxychloride (POCl₃) as a cyclizing agent promotes sulfur retention in the thione form.

POCl₃-Assisted Cyclodehydration

Protocol :

  • Reaction setup : Thiosemicarbazide and 4-carboxybenzoic acid are refluxed in POCl₃ for 5 hours.
  • Quenching : The mixture is poured into ice, precipitating the thiadiazole-thione intermediate.
  • Purification : Recrystallization from methanol yields the sulfanylidene product.

Yield : 44–67% for analogous compounds.

Integrated Synthesis Pathway

Combining the above steps, the full synthesis of 4-[5-(benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid proceeds as follows:

  • Cyclocondensation :
    • 4-Carboxybenzoic acid + thiosemicarbazide → Thiadiazole-thione intermediate (using PPE or POCl₃).
  • Alkylation :
    • Intermediate + benzyl bromide → 4-[5-(benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid.

Table 1. Comparative Analysis of Synthesis Methods

Method Cyclizing Agent Solvent Temperature Yield (%) Key Advantage
PPE-mediated PPE Chloroform <85°C 64–70 Mild conditions, one-pot synthesis
POCl₃-assisted POCl₃ Neat Reflux 44–67 High sulfur retention
Alkylation - Ethanol Reflux 75–87 Efficient benzylsulfanyl introduction

Structural Confirmation and Characterization

The final product is validated using spectroscopic and crystallographic techniques:

  • NMR :

    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 4.6 ppm (benzyl -CH₂-), δ 13.1 ppm (carboxylic -OH).
    • ¹³C NMR : Signals at δ 167 ppm (C=O), δ 135–140 ppm (thiadiazole C-S).
  • IR : Bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 2550 cm⁻¹ (-SH, absent in final product).

  • X-ray Crystallography :

    • The thiadiazole and benzoic acid moieties exhibit a dihedral angle of 10.8°, indicating minor steric interactions.
    • π-π stacking between thiadiazole and benzyl rings (centroid distance: 3.47 Å) stabilizes the crystal lattice.

Challenges and Optimization Strategies

Solubility Issues

The carboxylic acid group in 4-carboxybenzoic acid reduces solubility in non-polar solvents. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) during cyclocondensation.
  • Introducing protecting groups (e.g., methyl ester) temporarily.

Byproduct Formation

Competing reactions during alkylation may yield disulfide byproducts. Mitigation involves:

  • Strict anhydrous conditions.
  • Using benzyl bromide in stoichiometric excess (1.2 eq.).

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. For example, demonstrates the use of aryl isothiocyanates reacting with aminobenzothiazole derivatives to form thiadiazole-thione analogs. Key steps include:

  • Cyclocondensation : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in ethanol, yielding 1,3,4-thiadiazole derivatives (isolated yields: 65-82%) .
  • Thione stabilization : Use of sulfur-containing reagents (e.g., Lawesson’s reagent) to stabilize the sulfanylidene group.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • ¹H/¹³C NMR : The benzoic acid proton appears as a singlet near δ 12.5-13.0 ppm. Thiadiazole ring protons show splitting patterns between δ 6.5-8.5 ppm due to coupling with adjacent sulfur atoms. Benzylsulfanyl substituents exhibit characteristic peaks near δ 4.5 ppm (CH₂) and δ 7.2-7.4 ppm (aromatic protons) .
  • HRMS : Exact mass calculations for C₁₆H₁₂N₂O₂S₃ (theoretical [M+H]⁺: 377.0124) should match experimental data within ±2 ppm .

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents like DMF or DMSO are recommended for recrystallization due to the compound’s low solubility in water. reports successful crystallization using ethanol/water (3:1 v/v), yielding crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do substituents on the benzylsulfanyl group influence biological activity?

provides comparative data on bioactivity (see Table 1 ). Substituents like electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial potency by increasing electrophilicity. For example:

EntrySubstituent (R)Antimicrobial Activity (MIC, μg/mL)
3a-H12 (Sp1), 2 (Sp2)
3f-CF₃10 (Sp1), 9 (Sp2)
*Sp1: Staphylococcus aureus; Sp2: Escherichia coli .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations (B3LYP/6-31G*) can model charge distribution. The sulfanylidene group (C=S) acts as a nucleophilic site, while the benzoic acid moiety enhances electrophilicity at the thiadiazole ring.
  • Molecular docking : Used to predict binding affinity with biological targets (e.g., bacterial enzymes like dihydrofolate reductase) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Control experiments : Verify assay conditions (e.g., pH, temperature) and bacterial strain specificity. highlights discrepancies in E. coli inhibition between entries 3a (MIC = 2 μg/mL) and 3f (MIC = 9 μg/mL), likely due to strain resistance .
  • Metabolic stability assays : Assess degradation in serum (e.g., half-life <2 hours suggests rapid hydrolysis of ester linkages) .

Q. What are the challenges in characterizing tautomeric forms of the sulfanylidene group?

The thione-thiol tautomerism (C=S ↔ C-SH) complicates spectral interpretation. suggests using ¹³C NMR to detect thiocarbonyl signals (δ 180-190 ppm) and IR spectroscopy for S-H stretches (2500-2600 cm⁻¹) . X-ray crystallography (as in ) provides definitive tautomeric assignments .

Methodological Recommendations

Q. How to optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Use Pd(OAc)₂ for Suzuki couplings (80-90% yield) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes .

Q. What analytical techniques validate purity for publication?

  • HPLC : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for biological studies .
  • Elemental analysis : Carbon and nitrogen percentages should match theoretical values within ±0.4% .

Q. How to design structure-activity relationship (SAR) studies?

  • Core modifications : Replace the benzoic acid with a sulfonamide (see ) to assess solubility effects .
  • Substituent libraries : Synthesize derivatives with varying benzylsulfanyl groups (e.g., -OCH₃, -NO₂) and test against Gram-positive/-negative panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.